2'-Hydroxy-3',4'-dimethoxyacetophenone

Overview

Description

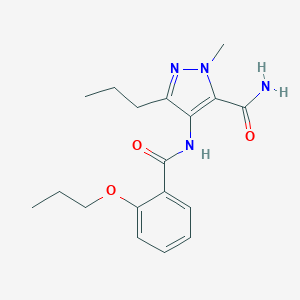

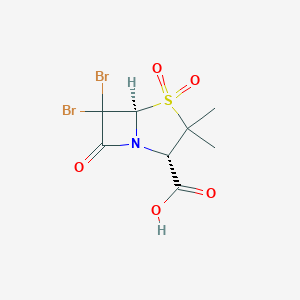

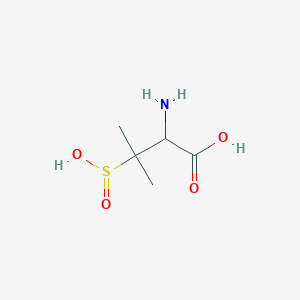

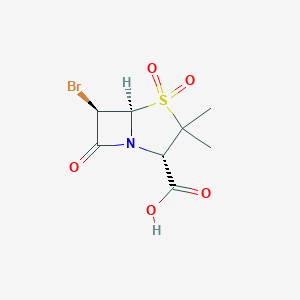

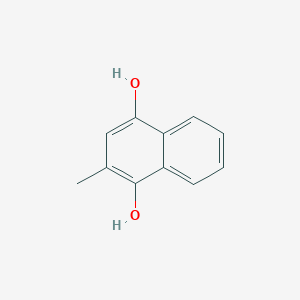

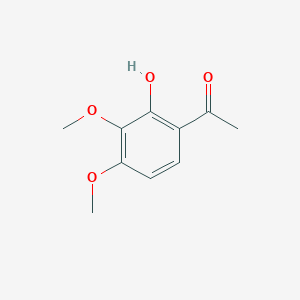

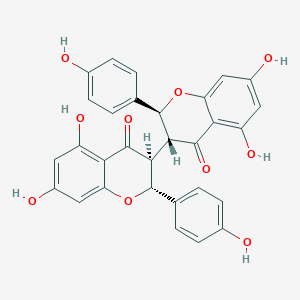

2’-Hydroxy-3’,4’-dimethoxyacetophenone is a chemical compound with the molecular formula C10H12O4 . It is a solid at 20°C and appears as an off-white to light yellow or light yellow-red powder or crystal . It has a molecular weight of 196.20 .

Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-3’,4’-dimethoxyacetophenone consists of a central acetophenone group, with two methoxy groups (-OCH3) and one hydroxy group (-OH) attached to the phenyl ring .Scientific Research Applications

1. Anti-Leukemia Effects

2'-Hydroxy-3',4'-dimethoxyacetophenone has demonstrated significant anti-human acute leukemia effects in vitro. It was found to induce high cell death in various human acute leukemia cell lines, indicating its potential as a treatment for acute leukemia following further clinical research (Chu et al., 2021).

2. Antioxidant Properties

This compound has shown antioxidant effects comparable to butylated hydroxytoluene, a known antioxidant. It exhibited the ability to inhibit half of the DPPH (a free radical) molecules at a concentration of 157 µg/mL, suggesting its effectiveness as an antioxidant agent (Chu et al., 2021).

3. Chemical Reactions and Synthesis

This compound has been involved in various chemical reactions, including Baeyer–Villiger oxidation and aromatic ring hydroxylation. These reactions are significant in organic chemistry for synthesizing different compounds and studying reaction mechanisms (Gambarotti & Bjørsvik, 2015).

4. Application in Luminescent Materials

Complexes formed with this compound, particularly with europium and terbium, have been found to emit bright red and green luminescence. These properties make them potential candidates for use in optical devices and solid-state lamps (Taxak et al., 2010).

5. Inhibitory Effects on Hepatic Oxidases

This compound has been identified as an inhibitor of hepatic mixed-function oxidases, implying its potential role in affecting drug metabolism and detoxification processes in the liver (Bobik et al., 1975).

6. Inhibition of Polymerization in Sickle Cell Disease

Research suggests that this compound may inhibit the polymerization of hemoglobin S, indicating its potential value in managing sickle cell disease. It also showed analgesic and anti-inflammatory properties, further supporting its therapeutic potential (Gamaniel et al., 2000).

Safety and Hazards

2’-Hydroxy-3’,4’-dimethoxyacetophenone is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name |

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPNLMYVYJIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277214 | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5396-18-9 | |

| Record name | 5396-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-3',4'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2'-Hydroxy-3',4'-dimethoxyacetophenone in the synthesis of Xanthotoxin?

A: this compound serves as a crucial starting material in the synthesis of Xanthotoxin. [, ] Both papers detail synthetic routes utilizing this compound to build the core structure of Xanthotoxin, a naturally occurring furanocoumarin with potential therapeutic applications.

Q2: How is the chloromethylation of this compound achieved in the synthesis process, and what is its importance?

A: One of the research papers highlights the chloromethylation of this compound to yield 2-chloro-2′-hydroxy-3′,4′-dimethoxy-5′-chloromethyl acetophenone as a key step. [] While the specific conditions are not described in detail, this chloromethylation likely introduces a reactive site for subsequent cyclization reactions, ultimately contributing to the formation of the furan ring present in the Xanthotoxin structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)